
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine, also known as DFDMA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a pharmacological agent.
Wirkmechanismus
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine exerts its pharmacological effects through inhibition of certain enzymes and signaling pathways such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). By inhibiting these pathways, 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine can reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has several advantages for lab experiments such as its high purity and stability. However, the limitations of 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has potential as a therapeutic agent for various diseases, and future research should focus on its efficacy and safety in human clinical trials. Additionally, further studies should investigate the mechanisms underlying 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine's effects on inflammation, cancer, and cognitive function. Finally, research should focus on developing more efficient synthesis methods for 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine to improve its availability and affordability.
Synthesemethoden
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine can be synthesized through a multi-step process involving the reaction of difluoromethylamine with 2,6-difluorobenzenesulfonyl chloride. The resulting product is purified through chromatography and characterized through various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. Additionally, 3-(Difluoromethyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-(2,6-difluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-7-2-1-3-8(12)9(7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCUJDXNUJYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)
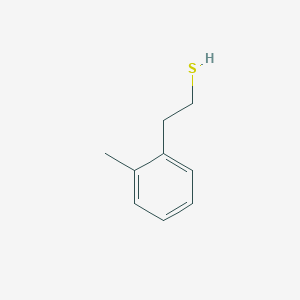
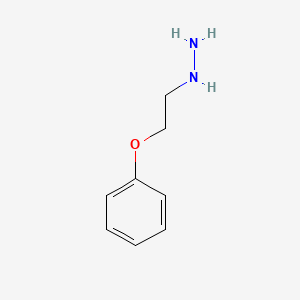
![(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2762173.png)
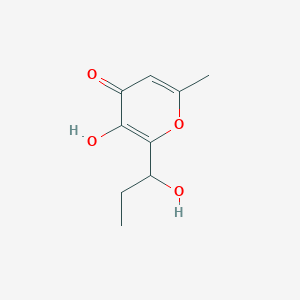
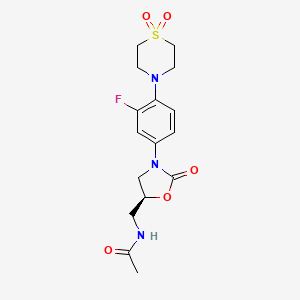
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one](/img/structure/B2762176.png)
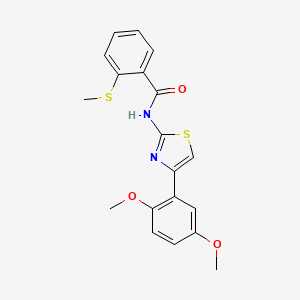
![Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2762178.png)
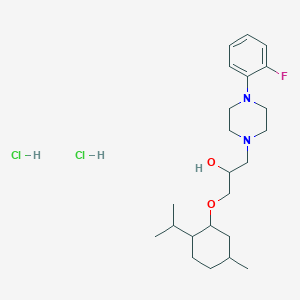
![1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2762181.png)
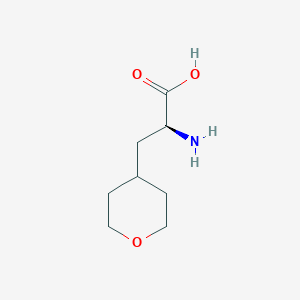
![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)